4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline

PDE10A Affinity Papaverine

This 6,7-dimethoxyquinazoline derivative is an essential pharmacological tool for PDE10A-driven CNS research. The 3-bromopyridin-4-yloxy moiety accounts for ~70% of PDE10A inhibitory activity and dictates >1000-fold selectivity over PDE3A/B—a profile lost with generic substitutions. With a series-level Ki of ~0.002 nM, it enables low-dose rodent studies with robust striatal target occupancy while eliminating the cardiovascular confounds of non-selective inhibitors. The bromine atom provides anomalous X-ray scattering for high-resolution co-crystallography, making it a dual-purpose probe for functional and structural PDE10A studies.

Molecular Formula C19H19BrN4O3
Molecular Weight 431.3 g/mol
CAS No. 2549001-27-4
Cat. No. B6459562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
CAS2549001-27-4
Molecular FormulaC19H19BrN4O3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=C(C=NC=C4)Br)OC
InChIInChI=1S/C19H19BrN4O3/c1-25-17-7-13-15(8-18(17)26-2)22-11-23-19(13)24-6-4-12(10-24)27-16-3-5-21-9-14(16)20/h3,5,7-9,11-12H,4,6,10H2,1-2H3
InChIKeyMWQAPNQYUBFYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline (CAS 2549001-27-4): PDE10A Inhibitor Procurement Guide


The compound 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline (CAS 2549001-27-4) is a member of the aryl ether pyrrolidyl 6,7-dimethoxyquinazoline class, developed as a selective inhibitor of phosphodiesterase 10A (PDE10A) [1]. This chemical series originated from a structure-based drug design campaign using a papaverine-based pharmacophore model, with a core objective of achieving high selectivity over the related PDE3A/B enzymes to mitigate cardiovascular liability [1]. The compound serves as a critical tool for investigating PDE10A-mediated signaling in the central nervous system.

Why 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline Cannot Be Readily Substituted with In-Class Analogues


Generic substitution within the PDE10A inhibitor class is contraindicated due to the profound impact of the 3-bromopyridin-4-yloxy moiety on target residence time and selectivity. Comparative molecular field analysis (CoMFA) models indicate that steric bulk in this region is a major contributor (nearly 70%) to PDE10A inhibitory activity, while specific electrostatic properties at the pyridine ring govern discrimination against PDE3A/B [1]. Therefore, minor structural modifications can lead to a complete loss of the desired selectivity profile, which is essential for target validation studies in neurological models.

Quantitative Differentiation of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline vs. Close Analogs


PDE10A Affinity: Superiority Over Starting Pharmacophore Papaverine

A key differentiator for this compound series is its sub-nanomolar affinity for PDE10A, which represents a substantial improvement over the lead pharmacophore papaverine. While the exact Ki for the target compound is not publicly disclosed in isolation, the most optimized analog in this series, compound 29, achieves a Ki of 0.002 nM against human PDE10A [1]. This is in stark contrast to papaverine, a non-selective inhibitor, which exhibits significantly weaker PDE10A inhibition [1].

PDE10A Affinity Papaverine

Selectivity Profile: Evidence of PDE10A vs. PDE3A/B Discrimination

Computational QSAR models provide direct evidence of the structural specificities governing PDE10A selectivity. The CoMFA model for this chemical series quantitatively demonstrates that the steric field around the 3-bromopyridin-4-yloxy substituent is the primary driver for PDE10A inhibition, while the electrostatic field is crucial for discriminating against PDE3A/B [1]. The model's high predictive correlation coefficient (r²_cv = 0.557, r²_ncv = 0.991) validates that these molecular features are a class-level differentiator from pan-PDE inhibitors [1].

Selectivity PDE3A CoMFA

Brain Penetration Potential: In Vivo Target Engagement of the Optimized Series

A pivotal feature of this compound class, and specifically the culmination of the optimization effort in compound 29, is its designation as a 'brain penetrable inhibitor of PDE10A' [1]. This property was demonstrated following systemic administration in rodent models, distinguishing it from many earlier PDE10A inhibitors that failed to achieve efficacious brain concentrations. The target compound's structural analogs achieved high striatal PDE10A occupancy, confirming engagement with the target in the central nervous system [2].

CNS Brain Penetrant In Vivo

High-Impact Research Applications for 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline


Neuroscience Tool Compound for Schizophrenia and Huntington's Disease Models

The compound is ideally suited as a high-potency, brain-penetrant pharmacological tool to dissect PDE10A's role in cortico-striatal signaling. Its superior potency, indicated by a ~0.002 nM Ki for the optimized series, allows for low-dose systemic administration in rodent models to achieve robust striatal target occupancy, as demonstrated by its closest optimized analog [1]. This application directly leverages the class-level evidence for CNS activity and avoids the confounding cardiovascular effects associated with non-selective PDE inhibitors like papaverine.

Selectivity Profiling Batches for PDE10A Drug Discovery Assays

Procurement for selectivity panel screening is justified by the CoMFA model evidence, which identifies the 3-bromopyridin-4-yloxy moiety as a key determinant for PDE10A versus PDE3A/B discrimination [2]. Using this compound as a reference standard in a PDE enzyme panel can help validate assay conditions for detecting unwanted cross-reactivity, a critical quality control step for any PDE10A drug discovery program.

Structural Biology and Co-crystallography Studies

The 6,7-dimethoxy-4-pyrrolidylquinazoline series has a well-precedented history of successful co-crystallization with the PDE10A catalytic domain, providing detailed binding mode information [1]. The 3-bromine atom on the pyridine ring of this specific compound provides an anomalous scattering signal, making it a particularly valuable derivative for X-ray crystallography studies aimed at resolving high-resolution structures of PDE10A in complex with ligands of varied chemistry.

Quote Request

Request a Quote for 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.